molecular formula C10H14ClN3O2 B2974161 6-Chloro-N-(2-hydroxy-2-methylpropyl)-N-methylpyridazine-3-carboxamide CAS No. 1511492-02-6

6-Chloro-N-(2-hydroxy-2-methylpropyl)-N-methylpyridazine-3-carboxamide

Cat. No.: B2974161
CAS No.: 1511492-02-6
M. Wt: 243.69
InChI Key: QNVCCMZTYJFHOD-UHFFFAOYSA-N
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Description

6-Chloro-N-(2-hydroxy-2-methylpropyl)-N-methylpyridazine-3-carboxamide is a chemical compound with the molecular formula C10H14ClN3O2. It is a derivative of pyridazine, a heterocyclic aromatic organic compound, and is characterized by the presence of chlorine, hydroxyl, and amide functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 6-chloropyridazine-3-carboxylic acid with 2-hydroxy-2-methylpropylamine and methylamine under specific reaction conditions. The reaction typically involves heating the reactants in a suitable solvent, such as dichloromethane, and using a catalyst like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N-(2-hydroxy-2-methylpropyl)-N-methylpyridazine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or neutral conditions.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or methanol.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines in the presence of a base like triethylamine (TEA).

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can produce various substituted pyridazines, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 6-Chloro-N-(2-hydroxy-2-methylpropyl)-N-methylpyridazine-3-carboxamide is used as an intermediate in the synthesis of more complex organic compounds. It can also serve as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: . Its structural features make it suitable for probing biological systems and understanding molecular interactions.

Medicine: In the field of medicine, the compound may be explored for its therapeutic potential. It could be used as a lead compound in the development of new drugs targeting various diseases, such as cancer, inflammation, and infectious diseases.

Industry: In industry, the compound can be utilized in the production of specialty chemicals, coatings, and materials. Its unique chemical properties make it valuable for various industrial applications, including the manufacture of advanced materials and nanotechnology products.

Mechanism of Action

The mechanism by which 6-Chloro-N-(2-hydroxy-2-methylpropyl)-N-methylpyridazine-3-carboxamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanism of action and identify the molecular targets involved.

Comparison with Similar Compounds

  • 6-Chloropyridazine-3-carboxylic acid: A related compound without the N-(2-hydroxy-2-methylpropyl) and N-methyl groups.

  • N-(2-hydroxy-2-methylpropyl)pyridazine-3-carboxamide: A compound with a similar structure but lacking the chlorine atom.

  • N-methylpyridazine-3-carboxamide: A compound with a similar structure but lacking the 2-hydroxy-2-methylpropyl group.

Uniqueness: . Its combination of functional groups makes it a versatile compound for various chemical and biological studies.

Properties

IUPAC Name

6-chloro-N-(2-hydroxy-2-methylpropyl)-N-methylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-10(2,16)6-14(3)9(15)7-4-5-8(11)13-12-7/h4-5,16H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVCCMZTYJFHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)C(=O)C1=NN=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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